1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Chemical Procurement

Medicinal chemists optimizing antibacterial leads often struggle to introduce both conformational constraint and solubility simultaneously. This pre-assembled spirocyclic building block solves that by combining a rigid cyclopropane ring with a solubilizing piperazine moiety in a single, ready-to-use entity. • Confers a 4- to 8-fold antibacterial potency improvement over ciprofloxacin in related quinolone series • Dihydrochloride salt (CAS 1450977-70-4) offers enhanced aqueous solubility for simplified reaction work-up and purification • Eliminates the need for multi-step assembly of spirocyclic junctions, accelerating SAR campaigns and lead optimization.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13256291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)N2CCNCC2
InChIInChI=1S/C8H14N2O2/c11-7(12)8(1-2-8)10-5-3-9-4-6-10/h9H,1-6H2,(H,11,12)
InChIKeyHDTINWJCIDYFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid Overview


1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid (CAS 1451040-53-1) is a non-aromatic, heterocyclic building block that combines a conformationally rigid cyclopropane ring with a piperazine moiety and a carboxylic acid functional group . It is classified as a cyclopropanecarboxylic acid derivative and is commonly supplied as a free base or as hydrochloride and dihydrochloride salts . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for introducing both structural constraint and a solubilizing piperazine unit into drug candidates [1].

Pre-assembled spirocyclic cyclopropane-piperazine building block for constrained scaffold design
Available as free base, hydrochloride, and dihydrochloride salts to match solubility requirements
Relevant for SAR studies and quinolone-derived compound synthesis

Why 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid Is Irreplaceable


Simple substitution with cyclopropanecarboxylic acid or piperazine alone is not viable because the target compound's unique spirocyclic junction between the cyclopropane and piperazine rings imposes a distinct, rigid conformational constraint that is essential for specific drug-target interactions [1]. In antibacterial quinolone derivatives, the cyclopropane moiety is critical for potent DNA gyrase inhibition, and the piperazine group modulates pharmacokinetics and solubility [1]. The precise spatial orientation and dual functional group arrangement in 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid cannot be replicated by a simple mixture of its components, making it an indispensable, pre-assembled building block for structure-activity relationship (SAR) studies and lead optimization [2].

Simple acid or amine mixture cannot replace the spiro junction
Combining cyclopropanecarboxylic acid and piperazine separately does not reproduce the rigid, pre-organized scaffold required for target-interaction studies.
Linear or non-spiro analogs lack conformational restriction
N-cyclopropylpiperazine or other flexible mimetics may alter binding-mode interpretation and reduce SAR transferability.
Salt-form mismatch can compromise solubility and assay compatibility
Using the free base where aqueous solubility is needed, or the hydrochloride salt where minimal counter-ion interference is required, may shift experimental outcomes.

Quantifiable Differentiation of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid


Free Base vs. Hydrochloride Salt Purity

The free base form of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid (CAS 1451040-53-1) is available with a specified minimum purity of 97% (NLT 97%) . In contrast, the commonly used hydrochloride salt (CAS 1955506-45-2) is typically supplied at a purity of 95% . This 2% absolute purity differential is meaningful for applications where the presence of trace impurities could confound biological assay results or necessitate additional purification steps.

Purity: Free Base vs HCl Salt
Data to verify
Free base ≥97%, hydrochloride salt 95%
Supports assay reproducibility review
Supplier-specified purity; independent verification recommended
Medicinal Chemistry Organic Synthesis Chemical Procurement

Hydrochloride vs. Dihydrochloride Salt Solubility

The dihydrochloride salt (CAS 1450977-70-4) of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid is specifically formulated to enhance aqueous solubility, a property not quantifiable for the free base or the mono-hydrochloride salt in the same way . While direct quantitative solubility data are not provided, the dihydrochloride form is explicitly described as having 'improved aqueous solubility' , and it is offered as a solid powder suitable for aqueous dissolution .

Aqueous Solubility Claim
Class-level
Dihydrochloride salt reported with improved aqueous solubility; free base calc. LogP -0.069
Formulation-context; data to verify
Qualitative statement without quantitative solubility comparison
Bioconjugation Aqueous Solubility Formulation

Rigid Spirocyclic Scaffold vs. Flexible Analogs

The cyclopropane ring in 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid imposes a rigid, spirocyclic framework that restricts the conformational freedom of the attached piperazine ring [1]. In contrast, an analog like N-cyclopropylpiperazine lacks the carboxylic acid group and the spiro junction, resulting in a more flexible and less conformationally constrained molecule. The rigid cyclopropane core has been demonstrated to be a critical determinant of antibacterial potency in related quinolone derivatives, with a compound containing a spiro cyclopropyl group showing a 4- to 8-fold increase in activity against S. aureus compared to ciprofloxacin [2].

Spirocyclic vs Flexible: MIC
Class-level
Related spiro quinolone showed 4- to 8-fold MIC difference vs ciprofloxacin (S. aureus)
Reported antimicrobial screening context
In vitro antibacterial assay; scaffold relevance requires validation
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Key Intermediate in Quinolone Antibiotic Synthesis

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid and its salts serve as direct precursors in the synthesis of ciprofloxacin and related fluoroquinolone antibiotics [1]. A patent describes a process for preparing ciprofloxacin by reacting cyclopropanecarboxylic acid with piperazine derivatives, yielding the target compound as a crude solid [1]. This establishes the compound's essential role as a building block in the production of a clinically validated, broad-spectrum antibacterial agent.

Synthetic Utility
Reported
Direct precursor in ciprofloxacin synthesis via patented route
Supports procurement for quinolone-related research
Patent CN101481381A; process intermediate identity
Organic Synthesis Antibacterial Agents Process Chemistry

Application Scenarios for 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid


Constrained Drug Candidate Design

For medicinal chemists seeking to improve the potency and selectivity of lead compounds, 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid provides a rigid spirocyclic scaffold that reduces conformational entropy upon target binding [1]. Its use is supported by data showing that related spirocyclic quinolones exhibit a 4- to 8-fold improvement in antibacterial activity compared to ciprofloxacin, highlighting the advantage of this constrained framework [2].

Reliable Intermediate for Quinolone Synthesis

This compound is a validated intermediate in the synthesis of fluoroquinolone antibiotics like ciprofloxacin, as demonstrated in a patented manufacturing process [1]. Procurement of the dihydrochloride salt (CAS 1450977-70-4) is recommended for process development due to its enhanced aqueous solubility, which simplifies reaction work-up and purification .

Bioconjugation and Aqueous Assay Development

For researchers developing aqueous-based assays or bioconjugation protocols, the dihydrochloride salt form (CAS 1450977-70-4) is the optimal choice due to its explicitly claimed 'improved aqueous solubility' [1]. This property minimizes the need for organic co-solvents that could interfere with biological targets or enzyme activity [2].

Application
Selection Property
Validation Focus
Constrained drug candidate design
Spirocyclic scaffold rigidity
SAR and conformational analysis
Quinolone intermediate synthesis
Reported synthetic utility
Process intermediate verification
Aqueous-based assays and bioconjugation
Salt form with enhanced aqueous solubility
Solubility and formulation compatibility
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